molecular formula C20H16N2O3S B3008717 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide CAS No. 868369-69-1

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide

Cat. No.: B3008717
CAS No.: 868369-69-1
M. Wt: 364.42
InChI Key: YWZFARUOGIUABH-MRCUWXFGSA-N
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Description

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core linked to a benzothiazole moiety

Scientific Research Applications

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.

    Materials Science: Its ability to form stable complexes with metals and other materials makes it useful in the development of advanced materials with specific properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the benzothiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Mechanism of Action

The mechanism by which 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide include other chromene derivatives and benzothiazole-containing molecules. Examples include:

  • 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide
  • 3,4,7-trimethyl-1,3-benzothiazol-2-ylidene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar molecules.

Properties

IUPAC Name

4-oxo-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-11-8-9-12(2)18-17(11)22(3)20(26-18)21-19(24)16-10-14(23)13-6-4-5-7-15(13)25-16/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZFARUOGIUABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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